3-Amino-2-hydroxy-5-iodobenzoic acid is an organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzoic acid framework. Its molecular formula is and it has a molecular weight of approximately 279.03 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to the functional groups that enhance its reactivity and biological activity .
The chemical behavior of 3-amino-2-hydroxy-5-iodobenzoic acid can be explored through several types of reactions:
Research indicates that 3-amino-2-hydroxy-5-iodobenzoic acid exhibits significant biological activities. It has been studied for its potential as:
The synthesis of 3-amino-2-hydroxy-5-iodobenzoic acid typically involves several steps:
3-Amino-2-hydroxy-5-iodobenzoic acid has several notable applications:
Studies on the interactions of 3-amino-2-hydroxy-5-iodobenzoic acid reveal that:
Several compounds share structural similarities with 3-amino-2-hydroxy-5-iodobenzoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-hydroxybenzoic acid | C7H7NO3 | Lacks iodine; primarily used as a biochemical reagent. |
| 3-Hydroxy-4-iodobenzoic acid | C7H5I O3 | Different position of hydroxy group; used in dye synthesis. |
| 4-Amino-2-hydroxybenzoic acid | C7H7NO3 | Amino group at a different position; used in pharmaceuticals. |
| 5-Iodo-salicylic acid | C7H5I O3 | Similar halogen substitution; used in organic synthesis. |
Each of these compounds exhibits distinct properties due to variations in functional groups or substitution patterns, making them suitable for different applications within chemistry and biology.